molecular formula C10H11BrO2 B13586706 2-(3-Bromo-4-methylphenyl)propanoic acid

2-(3-Bromo-4-methylphenyl)propanoic acid

Cat. No.: B13586706
M. Wt: 243.10 g/mol
InChI Key: ZFZREIOXDNWEMC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methylacetophenone followed by a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid moiety. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include 2-(3-azido-4-methylphenyl)propanoic acid, 2-(3-thiocyanato-4-methylphenyl)propanoic acid, and 2-(3-amino-4-methylphenyl)propanoic acid.

    Oxidation Reactions: Products include 2-(3-bromo-4-carboxyphenyl)propanoic acid and 2-(3-bromo-4-formylphenyl)propanoic acid.

    Reduction Reactions: Products include 2-(3-bromo-4-methylphenyl)propanol.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-2-methylpropanoic acid: The bromine atom is positioned differently, affecting its chemical properties.

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid backbone but different substituents.

Uniqueness

2-(3-Bromo-4-methylphenyl)propanoic acid is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

ZFZREIOXDNWEMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)O)Br

Origin of Product

United States

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